3-(5-(2,5-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile

AhR ligand breast cancer cytotoxicity regioisomer SAR

3-(5-(2,5-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile (CAS 301691-42-9) is a synthetic 2-phenylacrylonitrile derivative bearing a 2,5-dichlorophenyl-substituted furan ring at the 3-position of the acrylonitrile (molecular formula C₁₉H₁₁Cl₂NO, MW 340.2 g/mol). It belongs to the broader class of 2-phenylacrylonitriles that have been investigated as aryl hydrocarbon receptor (AhR) ligands and tubulin polymerization inhibitors for selective anticancer applications.

Molecular Formula C19H11Cl2NO
Molecular Weight 340.2
CAS No. 301691-42-9
Cat. No. B2570046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-(2,5-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile
CAS301691-42-9
Molecular FormulaC19H11Cl2NO
Molecular Weight340.2
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N
InChIInChI=1S/C19H11Cl2NO/c20-15-6-8-18(21)17(11-15)19-9-7-16(23-19)10-14(12-22)13-4-2-1-3-5-13/h1-11H/b14-10-
InChIKeyVUKUVPXFXORTAL-GXDHUFHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(5-(2,5-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile (CAS 301691-42-9): Chemical Identity and Research-Grade Procurement Profile


3-(5-(2,5-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile (CAS 301691-42-9) is a synthetic 2-phenylacrylonitrile derivative bearing a 2,5-dichlorophenyl-substituted furan ring at the 3-position of the acrylonitrile (molecular formula C₁₉H₁₁Cl₂NO, MW 340.2 g/mol) . It belongs to the broader class of 2-phenylacrylonitriles that have been investigated as aryl hydrocarbon receptor (AhR) ligands and tubulin polymerization inhibitors for selective anticancer applications [1]. The compound is available as an AldrichCPR product from Sigma-Aldrich, part of a collection of rare and unique chemicals supplied without analytical data, where the buyer assumes responsibility for identity and purity confirmation . Its distinguishing structural feature—the 2,5-dichlorophenyl substitution pattern on a furan spacer—differentiates it from the more extensively characterized 3,4-dichlorophenyl and 2,6-dichlorophenyl positional isomers within the 2-phenylacrylonitrile family [1].

Why 2-Phenylacrylonitrile Analogs Cannot Be Assumed Interchangeable: The 2,5-Dichlorophenyl Furan Substituent Matters


Within the 2-phenylacrylonitrile chemotype, the position and nature of chlorine substitution on the phenyl ring, as well as the identity of the heterocyclic spacer linking the dichlorophenyl group to the acrylonitrile core, profoundly affect biological potency and target selectivity. Published structure-activity relationship (SAR) data demonstrate that shifting from a 3,4-dichlorophenyl to a 2,6-dichlorophenyl substitution pattern results in a ~10-fold decrease in AhR-mediated breast cancer cytotoxicity [1]. The 2,5-dichlorophenyl substitution pattern present in CAS 301691-42-9 represents a structurally distinct regioisomer whose electronic and steric properties cannot be inferred from 3,4- or 2,6-dichlorophenyl analogs. Furthermore, replacing the furan spacer with indole, pyrrole, or simple phenyl rings in related 2-phenylacrylonitriles yields GI₅₀ values spanning over two orders of magnitude (from 0.53 μM to >100 μM) [2]. These findings establish that in-class compounds are not functionally interchangeable, and selection of this specific 2,5-dichlorophenyl furan derivative is justified when the experimental objective requires probing this precise substitution geometry.

Quantitative Differentiation Evidence for 3-(5-(2,5-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile vs. Closest Analogs


Chlorine Substitution Pattern: 2,5-Dichloro vs. 3,4-Dichloro and 2,6-Dichloro Regioisomers

In the AhR-targeting 2-phenylacrylonitrile series, the chlorine substitution pattern on the phenyl ring is a critical potency determinant. Published SAR data comparing regioisomers show that 2,6-dichlorophenyl substitution produced a 10-fold decrease in MCF-7 breast cancer cell growth inhibition (GI₅₀) relative to the 3,4-dichlorophenyl lead compounds [1]. While direct GI₅₀ data for the 2,5-dichlorophenyl furan derivative (CAS 301691-42-9) have not been reported in the indexed literature as of this writing, the compound occupies a unique and untested regioisomeric space—distinct from both the potent 3,4-dichlorophenyl series (e.g., compound 6, GI₅₀ = 0.127 ± 0.04 μM against MCF-7) and the attenuated 2,6-dichlorophenyl series (compound 26, GI₅₀ = 1.24 ± 0.05 μM against MCF-7; compound 27, GI₅₀ = 1.38 ± 0.05 μM against MCF-7) [1]. The 2,5-dichloro geometry presents a unique vector of chlorine electron-withdrawing effects and steric bulk that cannot be recapitulated by either the 3,4- or 2,6-congeners.

AhR ligand breast cancer cytotoxicity regioisomer SAR

Heterocyclic Spacer Identity: Furan vs. Indole and Pyrrole in 2-Phenylacrylonitrile Cytotoxicity

The identity of the heterocyclic ring bridging the dichlorophenyl group to the acrylonitrile core exerts a decisive influence on cytotoxic potency. In the 2-phenylacrylonitrile series, indole-containing analogs achieved the highest broad-spectrum activity: (Z)-2-(3,4-dichlorophenyl)-3-(1H-indol-3-yl)acrylonitrile returned an average GI₅₀ of 1.4 μM, while the 5-indolyl regioisomer averaged 0.53 μM across a multi-cell-line panel [1]. In contrast, the furan-based 2-phenylacrylamides from a related focused library (e.g., (E)-3-(5-chlorofuran-2-yl)-2-cyano-N-(4-methoxybenzyl)acrylamide, 33) showed more modest broad-spectrum GI₅₀ values of 5–16 μM [2]. CAS 301691-42-9 uniquely combines a furan spacer with a 2,5-dichlorophenyl substituent—a pairing not represented among the published furan-containing leads—and its nitrile-bearing acrylonitrile core (as opposed to the acrylamide carbonyl in compounds 33/34/37) preserves the cyano pharmacophore shown to be essential for cytotoxicity [1].

broad-spectrum cytotoxicity heterocyclic spacer SAR GI₅₀ comparison

E-Stereochemistry and Nitrile Pharmacophore Retention vs. Carboxylic Acid and Amide Analogs

The acrylonitrile moiety (C≡N) is essential for cytotoxic activity in this chemotype. Direct experimental evidence shows that replacing the nitrile with a carboxylic acid abolishes activity: (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylic acid and (Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylic acid (9) were completely inactive against cancer cell lines, confirming that the cyanide group is an indispensable pharmacophoric element [1]. CAS 301691-42-9 retains this essential nitrile and is reported by PubChem with (Z)-stereochemistry (IUPAC: (Z)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-phenylprop-2-enenitrile) [2], consistent with the Z-configuration that predominates among active 2-phenylacrylonitrile leads. By contrast, the closely related ester analog ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate (CAS 886496-77-1) lacks the nitrile entirely, substituting it with an ethyl ester, which is expected to eliminate AhR-mediated cytotoxicity based on established SAR [1].

nitrile pharmacophore E/Z stereochemistry cytotoxicity essential motif

Procurement-Grade Differentiation: AldrichCPR Rare Chemical Status and Analytical Data Limitations

CAS 301691-42-9 is supplied by Sigma-Aldrich exclusively as an AldrichCPR (Custom Prepared Reagent) product, part of a collection of rare and unique chemicals intended for early discovery research . Sigma-Aldrich explicitly states that it does not collect analytical data for this product and sells it 'AS-IS' without any warranty of identity, purity, or fitness for a particular purpose . This contrasts with the more common 3,4-dichlorophenyl regioisomer analog, which is available from multiple vendors with defined purity specifications (typically ≥95%). The AldrichCPR designation signals that CAS 301691-42-9 occupies a low-volume, niche chemical space where the procurement decision must include independent analytical verification (e.g., NMR, HPLC, HRMS) as part of the experimental workflow, and where sourcing from a single qualified supplier may be the only viable option.

rare chemical procurement AldrichCPR analytical characterization

Predicted AhR Binding and Tubulin Inhibition Potential: Positioning Within the 2-Phenylacrylonitrile Pharmacophore Model

A validated QSAR model for 2-phenylacrylonitrile cytotoxicity against MCF-7 breast cancer cells has been developed (r² > 0.7, cross-validated) that identifies key structural features governing AhR-mediated activity [1]. This model, built on a training set of chlorinated phenylacrylonitriles, can predict MCF-7 GI₅₀ values for novel analogs and flag compounds likely to produce false-positive MTT assay results [1]. Separately, molecular docking studies using the AhR homology model have characterized the binding poses of chlorinated phenylacrylonitriles, identifying π-π stacking, hydrophobic, and van der Waals interactions as the primary binding determinants within the PAS-B domain [2]. CAS 301691-42-9, with its 2,5-dichlorophenyl furan architecture, presents a unique docking pose relative to published 3,4-dichlorophenyl and 2,6-dichlorophenyl ligands, as the 2,5-substitution pattern orients chlorine atoms into distinct subpockets of the AhR ligand-binding domain. Additionally, 2-phenylacrylonitrile derivatives have been validated as tubulin polymerization inhibitors (lead compound 1g2a: HCT116 IC₅₀ = 5.9 nM, BEL-7402 IC₅₀ = 7.8 nM) [3], and the furan-bearing analog may access this alternative mechanistic pathway.

AhR docking tubulin polymerization QSAR prediction

Molecular Formula Isomerism: Identical Composition but Distinct Connectivity vs. the 3,4-Dichlorophenyl Furan Regioisomer

CAS 301691-42-9 shares the identical molecular formula (C₁₉H₁₁Cl₂NO) and molecular weight (340.2 g/mol) with its 3,4-dichlorophenyl furan regioisomer [1]. These two compounds are constitutional isomers that differ only in the position of chlorine atoms on the phenyl ring (2,5- vs. 3,4-substitution). This near-identity in bulk physicochemical properties (logP, molecular weight, H-bond acceptors/donors) means that chromatographic co-elution and mass spectrometric overlap are practical risks during analytical characterization. The compounds are distinguishable by InChIKey (VUKUVPXFXORTAL-GXDHUFHOSA-N for the 2,5-isomer vs. a different InChIKey for the 3,4-isomer) and by diagnostic ¹H NMR aromatic coupling patterns [1]. Researchers screening both regioisomers in parallel SAR studies must implement orthogonal analytical methods (e.g., ¹H NMR aromatic region, NOESY for through-space chlorine proximity confirmation) to unambiguously assign which isomer is being tested.

regioisomer molecular formula identity connectivity differentiation

Recommended Application Scenarios for 3-(5-(2,5-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile Based on Evidence


Completing the Dichlorophenyl Regioisomer SAR Matrix for AhR-Mediated Breast Cancer Cytotoxicity

This compound is most appropriately deployed as the 2,5-dichloro regioisomer entry in a systematic SAR study that already includes the 3,4-dichlorophenyl (GI₅₀ = 0.127–0.56 μM against MCF-7) and 2,6-dichlorophenyl (GI₅₀ = 1.24–1.38 μM against MCF-7) congeners. Published data confirm a ~10-fold potency gradient between 3,4- and 2,6-substitution, but the 2,5-position remains experimentally uncharacterized [1]. Testing CAS 301691-42-9 alongside its 3,4-dichloro regioisomer (same formula, same MW, different InChIKey) under identical MCF-7 MTT assay conditions would determine whether 2,5-substitution produces activity intermediate between, superior to, or below the established 2,6-dichloro potency floor.

Computational Validation of the QSAR Model Outside Its Training Domain

The published QSAR model for MCF-7 cytotoxicity of 2-phenylacrylonitriles was trained primarily on 3,4-dichlorophenyl and 2,6-dichlorophenyl analogs [2]. CAS 301691-42-9, with its unique 2,5-dichlorophenyl furan architecture, serves as an ideal external validation compound to test the model's extrapolative capacity. Researchers can computationally predict the GI₅₀ using the published model, then experimentally determine the MCF-7 GI₅₀ via MTT assay, quantifying the prediction error. This prospective validation strengthens the model for guiding future 2-phenylacrylonitrile design and identifies whether the 2,5-substitution pattern falls within the model's applicability domain.

AhR Homology Model Docking Studies to Map the 2,5-Dichloro Binding Pose

Molecular docking into the AhR PAS-B domain homology model has been established for chlorinated phenylacrylonitriles, with 100-ns molecular dynamics simulations confirming binding pose stability [3]. CAS 301691-42-9 presents a structurally unique docking challenge: the 2,5-dichloro substitution orients the chlorine atoms meta and para relative to the furan attachment point, potentially engaging different hydrophobic subpockets than the 3,4- or 2,6-dichloro ligands. Docking this compound using the published MOE protocol and comparing its ChemPLP or London dG scoring function values against known binders would generate testable hypotheses about whether 2,5-substitution enhances or disrupts the π-π stacking and hydrophobic interactions critical for AhR affinity.

Evaluating Furan Spacer Compatibility with the Tubulin Polymerization Inhibition Mechanism

While the 2-phenylacrylonitrile scaffold has produced potent tubulin polymerization inhibitors (lead 1g2a: HCT116 IC₅₀ = 5.9 nM, BEL-7402 IC₅₀ = 7.8 nM) [4], the specific contribution of a furan spacer combined with a 2,5-dichlorophenyl substituent to tubulin binding has not been characterized. CAS 301691-42-9 can be screened in a tubulin polymerization ELISA assay (using the same Human β-tubulin (TUBB) kit protocol as the published study) to determine whether the furan-2,5-dichlorophenyl motif is compatible with colchicine-site binding or whether it preferentially directs the compound toward AhR-mediated pathways. This mechanistic deconvolution is essential for assigning the compound to the correct target-class screening cascade.

Quote Request

Request a Quote for 3-(5-(2,5-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.